molecular formula C20H19N3O5S B2542139 ethyl 2-(1-benzofuran-2-amido)-3-carbamoyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate CAS No. 923457-92-5

ethyl 2-(1-benzofuran-2-amido)-3-carbamoyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate

Cat. No.: B2542139
CAS No.: 923457-92-5
M. Wt: 413.45
InChI Key: YDPQXFIZNLQCLQ-UHFFFAOYSA-N
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Description

Ethyl 2-(1-benzofuran-2-amido)-3-carbamoyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate is a complex organic compound that features a unique combination of benzofuran, thieno[2,3-c]pyridine, and carbamoyl groups

Mechanism of Action

The thieno[2,3-c]pyridine moiety is another important structural feature. Compounds containing this moiety are known to exhibit a wide range of biological activities, including anti-inflammatory, antiviral, and anticancer effects .

In terms of pharmacokinetics, the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound are influenced by its chemical structure and physicochemical properties. For instance, the presence of polar groups can enhance solubility and absorption, while the presence of metabolic hotspots can affect the compound’s metabolic stability .

The action environment, including factors such as pH, presence of other molecules, and cellular context, can also influence the compound’s action, efficacy, and stability. For example, the presence of certain enzymes can affect the compound’s metabolism and hence its bioavailability and efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(1-benzofuran-2-amido)-3-carbamoyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran and thieno[2,3-c]pyridine intermediates, which are then coupled under specific conditions to form the final compound. Common reagents used in these reactions include ethyl chloroformate, benzofuran-2-carboxylic acid, and various amines. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques such as chromatography and crystallization ensures the efficient and cost-effective production of the compound. Safety measures and environmental considerations are also critical in the industrial synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(1-benzofuran-2-amido)-3-carbamoyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into reduced derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the benzofuran and thieno[2,3-c]pyridine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 2-(1-benzofuran-2-amido)-3-carbamoyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and materials.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran Derivatives: Compounds like 2-phenylbenzofuran and 2-methylbenzofuran share structural similarities with the benzofuran moiety.

    Thieno[2,3-c]pyridine Derivatives: Compounds such as thieno[2,3-c]pyridine-4-carboxylic acid and its esters are structurally related.

Uniqueness

Ethyl 2-(1-benzofuran-2-amido)-3-carbamoyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate is unique due to its combination of benzofuran and thieno[2,3-c]pyridine rings, which imparts distinct chemical and biological properties

Properties

IUPAC Name

ethyl 2-(1-benzofuran-2-carbonylamino)-3-carbamoyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O5S/c1-2-27-20(26)23-8-7-12-15(10-23)29-19(16(12)17(21)24)22-18(25)14-9-11-5-3-4-6-13(11)28-14/h3-6,9H,2,7-8,10H2,1H3,(H2,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDPQXFIZNLQCLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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